Cyclobutoic Acid

Cholesterol biosynthesis inhibition Mevalonic acid analogs Rat liver slice assay

Cyclobutoic acid (3-cyclohexyl-3-hydroxybutanoic acid; CAS 17692-20-5) is a synthetic, racemic carboxylic acid assigned the International Nonproprietary Name (INN) in 1967 and classified within the digestive system/choleretic therapeutic category. It is structurally recognized as an analog of mevalonic acid, the key intermediate in cholesterol biosynthesis.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 17692-20-5
Cat. No. B100807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutoic Acid
CAS17692-20-5
Synonyms3-hydroxy-3-cyclohexylbutyric acid
beta-hydroxy-beta-methylcyclohexanepropionic acid
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C1CCCCC1)O
InChIInChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12)
InChIKeyMFERNRNDCJFIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutoic Acid (CAS 17692-20-5): A Mevalonic Acid Analog with Choleretic and Lipoxygenase Inhibitory Activity


Cyclobutoic acid (3-cyclohexyl-3-hydroxybutanoic acid; CAS 17692-20-5) is a synthetic, racemic carboxylic acid assigned the International Nonproprietary Name (INN) in 1967 and classified within the digestive system/choleretic therapeutic category . It is structurally recognized as an analog of mevalonic acid, the key intermediate in cholesterol biosynthesis . A MeSH annotation classifies the compound as a potent lipoxygenase inhibitor that also exhibits ancillary inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, alongside antioxidant properties in fats and oils [1]. Its primary literature characterization derives from a 1983 study evaluating cyclic mevalonic acid analogs as inhibitors of cholesterol biosynthesis in rat liver slices [2].

Non-HMG-CoA reductase cholesterol inhibition. Fits mechanistic studies requiring mevalonate analog probe that bypasses statin-sensitive enzyme.
Dual-pathway lipid modulation. Supports research linking sterol biosynthesis with lipoxygenase-mediated arachidonic acid cascades.
INN-classified choleretic reference. Suitable as an annotated tool compound for bile secretion modulation studies.

Why Cyclobutoic Acid Cannot Be Interchanged with Generic Mevalonic Acid Analogs or Standard Choleretics


Cyclobutoic acid occupies a unique functional intersection that prevents straightforward substitution. Unlike mevalonic acid, which serves as a biosynthetic substrate, cyclobutoic acid acts as an inhibitor of cholesterol biosynthesis without targeting HMG-CoA reductase, the rate-limiting enzyme [1]. This non-classical mechanism differentiates it from statin-class inhibitors. Additionally, while classified as a choleretic agent in the INN system , its concomitant lipoxygenase inhibitory activity [2] introduces a dual pharmacological profile absent in comparator choleretics such as menbutone. Simple substitution with either a pure choleretic or a mevalonate-pathway statin would fail to replicate this compound's multi-target biochemical signature, making it irreplaceable in studies requiring simultaneous modulation of lipid metabolism and arachidonic acid cascades.

Target Compound
Cyclobutoic Acid

Inhibits cholesterol synthesis without HMG-CoA reductase suppression; dual lipoxygenase inhibitory annotation.

Common Substitute
Mevalonic Acid or Statins

Mevalonic acid is a biosynthetic substrate, not an inhibitor. Statins target HMG-CoA reductase, a node cyclobutoic acid bypasses.

Target Compound
Cyclobutoic Acid

Carries dual choleretic and lipoxygenase-modulating profile; cyclohexyl mevalonic acid analog scaffold.

Potential Substitute
Menbutone or Pure Choleretics

Menbutone is a choleretic without lipoxygenase annotation. Substitution may fail to reproduce arachidonic acid pathway interaction.

Target Compound
Cyclobutoic Acid (Compound 7)

Cyclohexyl substitution yields specific metabolic inhibition fingerprint in liver slice assays.

Structural Analog
Compound 4 (2-hydroxycyclohexyl analog)

Hydroxyl positioning shift alters potency; cholesterol inhibition may differ measurably from parent scaffold.

Quantitative Differentiation Evidence for Cyclobutoic Acid Against Structural and Pharmacological Comparators


Cholesterol Biosynthesis Inhibition: Cyclobutoic Acid vs. 2-Hydroxycyclohexyl Analog (Compound 4)

In a direct head-to-head study within the same publication, cyclobutoic acid (Compound 7) and its close structural analog 3-hydroxy-3-(2-hydroxycyclohexyl)butyric acid (Compound 4) were tested under identical conditions. At 5 × 10⁻⁴ M, cyclobutoic acid inhibited [14C]acetate incorporation into cholesterol by 32%, compared to 25% for Compound 4, representing a 28% relative improvement in inhibitory potency [1]. Cyclobutoic acid also exhibited markedly stronger concomitant inhibition of fatty acid synthesis (72% vs. 57%) and CO₂ production (62% vs. 39%) [1], indicating a broader metabolic perturbation profile.

Head-to-head inhibition
Direct comparison
Cholesterol inhibition: 32% vs. 25% (Compound 4). Fatty acid inhibition: 72% vs. 57%. CO₂ inhibition: 62% vs. 39%.
Supports selection within mevalonic analog series for metabolic pathway studies.
Rat liver slice assay, 5 × 10⁻⁴ M; means of three determinations.
Cholesterol biosynthesis inhibition Mevalonic acid analogs Rat liver slice assay

HMG-CoA Reductase Selectivity: Cyclobutoic Acid vs. Statin-Class Inhibitors (Mevinolin/Lovastatin)

The Carganico et al. study explicitly reported that cyclobutoic acid and its analogs 'caused no inhibition of HMG-CoA reductase activity' in vitro [1]. This directly contrasts with mevinolin (lovastatin), identified in the contemporary literature as a specific HMG-CoA reductase blocker [2]. While quantitative head-to-head HMG-CoA reductase IC₅₀ data for cyclobutoic acid under the same assay conditions are not available, the in vitro absence of HMG-CoA reductase inhibition is clearly stated [1].

HMG-CoA Reductase Selectivity
Cross-study comparable
No inhibition of HMG-CoA reductase observed in vitro.
Confirms non-statin mechanism; supports workflow differentiation from statin-class inhibitors.
Qualitatively distinct from mevinolin/lovastatin. Exact comparative IC₅₀ not available.
HMG-CoA reductase Cholesterol inhibition mechanism Statin comparator

Lipoxygenase Inhibition Annotation: Qualitative Differentiation from Inert Carboxylic Acid Scaffolds

The Medical Subject Headings (MeSH) record for cyclobutoic acid describes it as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. No quantitative IC₅₀ values or head-to-head comparator data are provided in this annotation. This functional annotation distinguishes cyclobutoic acid from structurally similar but biologically inert carboxylic acids (e.g., cyclohexanepropanoic acid derivatives lacking the β-hydroxy-β-methyl substitution pattern), which are not annotated with lipoxygenase inhibitory activity in authoritative databases [2].

Lipoxygenase Annotation
Class-level inference
Annotated as potent lipoxygenase inhibitor in MeSH; no quantitative IC₅₀ available.
Provides documented screening rationale; distinguishes from unannotated carboxylic acid scaffolds.
Assay conditions not detailed in annotation record. Data to verify.
Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Choleretic INN Classification: Pharmacological Categorization vs. Non-Choleretic Mevalonic Acid Derivatives

Cyclobutoic acid received an International Nonproprietary Name (INN) in 1967 under the therapeutic category of choleretic agents . This official classification, based on pharmacological evaluation submitted to the WHO, distinguishes it from mevalonic acid and other mevalonate-pathway intermediates that lack this therapeutic classification. Notably, comparator choleretics such as menbutone (CAS 3562-99-0) are structurally distinct oxobutyric acid derivatives that achieve maximum plasma levels within 1 hour and exert choleretic effects lasting approximately 10 hours [1]; no such pharmacokinetic data are available for cyclobutoic acid. The quantitative choleretic potency (e.g., bile flow stimulation in mL/kg) of cyclobutoic acid relative to menbutone has not been published in accessible literature.

Choleretic INN Classification
Supporting evidence
WHO INN-listed choleretic agent (1967). No quantitative bile flow data published vs. menbutone.
Supports regulatory-compliant pharmacological research context; dual lipoxygenase profile adds experimental value.
Menbutone PK data available from product datasheets for separate review.
Choleretic agent Bile secretion Digestive system pharmacology

Application Scenarios for Cyclobutoic Acid Based on Verified Quantitative and Qualitative Evidence


Non-Statin Cholesterol Biosynthesis Pathway Dissection

Cyclobutoic acid is suitable for studies requiring cholesterol biosynthesis inhibition without HMG-CoA reductase suppression. In rat liver slice assays, it achieves 32% inhibition of cholesterol synthesis at 5 × 10⁻⁴ M, while its close analog Compound 4 achieves only 25% [1]. This differential potency allows researchers probing non-HMG-CoA reductase-dependent cholesterol regulation to select cyclobutoic acid as the more potent tool compound within this chemical series.

Dual-Pathway Lipid Metabolism and Arachidonic Acid Cascade Research

The compound's combined activities—cholesterol biosynthesis inhibition [1] and lipoxygenase inhibition (MeSH annotation) [2]—make it a candidate for investigating crosstalk between sterol metabolism and arachidonic acid signaling. This dual functionality is absent in single-target agents such as pure statins (HMG-CoA reductase-specific) or menbutone (choleretic-only) [3].

Choleretic Drug Reference Standard with Multi-Target Biochemical Annotation

As an INN-listed choleretic agent , cyclobutoic acid can serve as a reference compound in pharmacological studies of bile secretion modulation. Unlike menbutone, which has documented pharmacokinetics but lacks lipoxygenase annotation, cyclobutoic acid offers a broader mechanistic profile that may be relevant for hepatic inflammation models where bile flow and lipid mediator pathways intersect [2].

Structure-Activity Relationship (SAR) Studies on Mevalonic Acid Analog Bioisosteres

Cyclobutoic acid's cyclohexyl substitution replacing the isoprenoid tail of mevalonic acid provides a constrained scaffold for SAR exploration. The 1983 series demonstrated that hydroxyl group positioning critically affects inhibitory potency—compare Compound 7 (cyclobutoic acid) at 32% cholesterol inhibition vs. Compound 8 (the lactone-derived analog) at 39% at 5 × 10⁻³ M [1]. Researchers procuring cyclobutoic acid as the parent scaffold can systematically derivatize it to map structure-activity relationships for metabolic targets beyond HMG-CoA reductase.

Application
Selection Property
Validation Focus
Non-statin cholesterol pathway dissection
HMG-CoA reductase bypass profile
Confirm absent HMG-CoA reductase inhibition in target cell model
Sterol-arachidonic acid crosstalk research
Dual cholesterol-lipoxygenase annotation
Verify lipoxygenase modulation under sterol-perturbing conditions
Choleretic reference standard studies
INN pharmacological classification
Establish bile flow endpoints in hepatic model; compare with menbutone baseline
Mevalonic acid analog SAR exploration
Cyclohexyl scaffold with defined potency
Systematically derivatize and map inhibitory fingerprint on metabolic targets
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